molecular formula C8H9N3O3 B13173183 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13173183
M. Wt: 195.18 g/mol
InChI Key: IQBKREOONKOYIE-UHFFFAOYSA-N
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Description

2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a complex structure that includes a pyrimidine ring substituted with a carbamoylmethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Carbamoylmethyl Group: This step involves the alkylation of the pyrimidine ring with a suitable carbamoylmethylating agent, such as chloroacetamide, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethyl group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the carbamoyl group is reduced to an amine.

    Substitution: Substituted pyrimidine derivatives with new functional groups replacing the carbamoylmethyl group.

Scientific Research Applications

2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In biological systems, it may interfere with metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid: Unique due to its specific substitution pattern on the pyrimidine ring.

    2-(Carbamoylmethyl)-pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.

    4-Methylpyrimidine-5-carboxylic acid: Lacks the carbamoylmethyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the carbamoylmethyl and carboxylic acid groups on the pyrimidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-4-5(8(13)14)3-10-7(11-4)2-6(9)12/h3H,2H2,1H3,(H2,9,12)(H,13,14)

InChI Key

IQBKREOONKOYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CC(=O)N

Origin of Product

United States

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